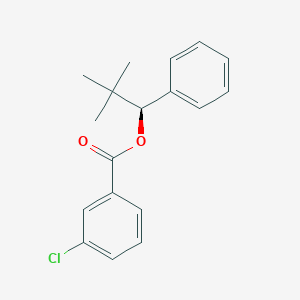
(1S)-2,2-Dimethyl-1-phenylpropyl 3-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2,2-Dimethyl-1-phenylpropyl 3-chlorobenzoate is an organic compound that belongs to the class of esters It is derived from 3-chlorobenzoic acid and (1S)-2,2-dimethyl-1-phenylpropanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2-Dimethyl-1-phenylpropyl 3-chlorobenzoate typically involves the esterification of 3-chlorobenzoic acid with (1S)-2,2-dimethyl-1-phenylpropanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
(1S)-2,2-Dimethyl-1-phenylpropyl 3-chlorobenzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 3-chlorobenzoic acid and (1S)-2,2-dimethyl-1-phenylpropanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3-chlorobenzoic acid and (1S)-2,2-dimethyl-1-phenylpropanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1S)-2,2-Dimethyl-1-phenylpropyl 3-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (1S)-2,2-Dimethyl-1-phenylpropyl 3-chlorobenzoate involves its interaction with specific molecular targets. The ester bond can be hydrolyzed by esterases, releasing the active components. The 3-chlorobenzoic acid moiety can interact with various enzymes and receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Chlorobenzoic acid: A precursor and degradation product of (1S)-2,2-Dimethyl-1-phenylpropyl 3-chlorobenzoate.
2,2-Dimethyl-1-phenylpropanol: The alcohol component used in the synthesis of the compound.
Other chlorobenzoates: Compounds with similar structures but different substituents on the benzene ring
Uniqueness
This compound is unique due to its specific combination of the 3-chlorobenzoic acid and (1S)-2,2-dimethyl-1-phenylpropanol moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
671212-55-8 |
|---|---|
Fórmula molecular |
C18H19ClO2 |
Peso molecular |
302.8 g/mol |
Nombre IUPAC |
[(1S)-2,2-dimethyl-1-phenylpropyl] 3-chlorobenzoate |
InChI |
InChI=1S/C18H19ClO2/c1-18(2,3)16(13-8-5-4-6-9-13)21-17(20)14-10-7-11-15(19)12-14/h4-12,16H,1-3H3/t16-/m1/s1 |
Clave InChI |
NKICIZOMHGFBPB-MRXNPFEDSA-N |
SMILES isomérico |
CC(C)(C)[C@@H](C1=CC=CC=C1)OC(=O)C2=CC(=CC=C2)Cl |
SMILES canónico |
CC(C)(C)C(C1=CC=CC=C1)OC(=O)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


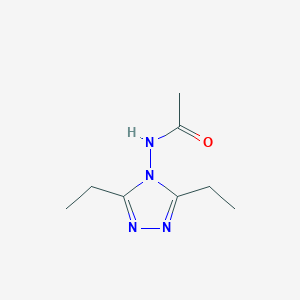
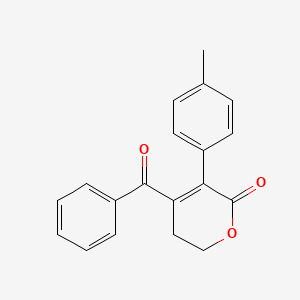
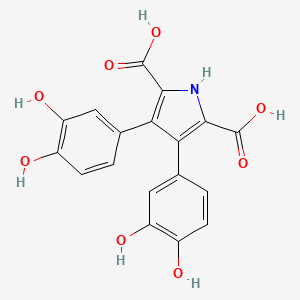
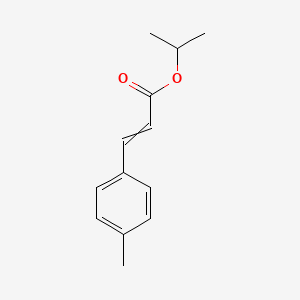
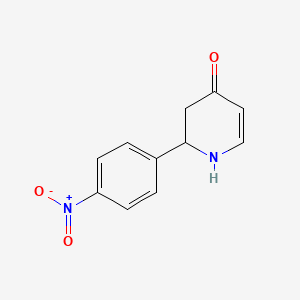
![4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12534601.png)
![1-(3,5-Difluorophenyl)-1-[1-(diphenylmethyl)azetidin-3-yl]propan-2-one](/img/structure/B12534602.png)
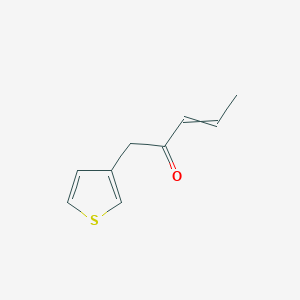
![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(2-piperidinylmethyl)-](/img/structure/B12534607.png)
![5-{4-[(2,6-Difluorophenyl)methoxy]-3-methoxyphenyl}-1H-pyrazole](/img/structure/B12534612.png)
![5-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12534618.png)
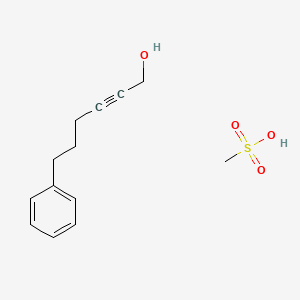
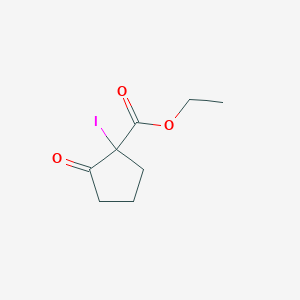
![1-[(2-Aminophenyl)sulfanyl]-3-{[(thiiran-2-yl)methyl]sulfanyl}propane-2-thiol](/img/structure/B12534640.png)
